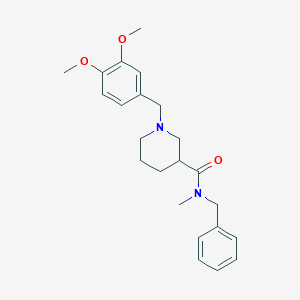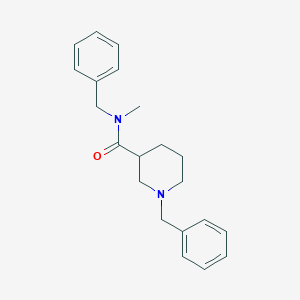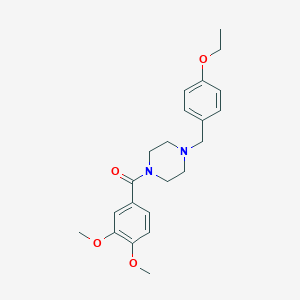![molecular formula C17H18N2O B246922 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole, also known as DMPEI, is a chemical compound that has gained attention in the scientific community for its potential applications in biomedical research. DMPEI belongs to the class of indazole derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole is not fully understood. However, it has been proposed that 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole may exert its antitumor activity through the inhibition of cell proliferation and induction of apoptosis in cancer cells. 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole may also inhibit the migration and invasion of cancer cells by modulating the expression of genes involved in these processes. In addition, 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has also been found to modulate the expression of genes involved in various physiological processes, including cell proliferation, apoptosis, and angiogenesis. In addition, 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has been shown to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has also been found to exhibit low toxicity, making it suitable for in vitro and in vivo studies. However, 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has some limitations for lab experiments. It has poor solubility in water, which may limit its usefulness in certain experimental settings. In addition, the mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole is not fully understood, which may limit its potential applications in certain research areas.
未来方向
There are several future directions for the research on 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole. One area of research is to further elucidate the mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole. This may involve studying the effects of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole on specific signaling pathways and gene expression patterns. Another area of research is to explore the potential applications of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole in the treatment of neurodegenerative diseases. This may involve studying the effects of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole on animal models of these diseases. Finally, future research may focus on developing new derivatives of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole with improved solubility and potency.
合成方法
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole can be synthesized through a multistep process that involves the reaction of 2,4-dimethylphenol with 2-chloroethylamine hydrochloride to form 2-(2,4-dimethylphenoxy)ethylamine. The resulting compound is then reacted with indazole-3-carboxaldehyde in the presence of a base to yield 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole. The synthesis method of 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has been optimized to improve the yield and purity of the final product.
科学研究应用
1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has been found to have potential applications in biomedical research. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has also been found to inhibit the growth and metastasis of cancer cells in animal models. In addition, 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
分子式 |
C17H18N2O |
|---|---|
分子量 |
266.34 g/mol |
IUPAC 名称 |
1-[2-(2,4-dimethylphenoxy)ethyl]indazole |
InChI |
InChI=1S/C17H18N2O/c1-13-7-8-17(14(2)11-13)20-10-9-19-16-6-4-3-5-15(16)12-18-19/h3-8,11-12H,9-10H2,1-2H3 |
InChI 键 |
HGVRQTPNVQYDEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3C=N2)C |
规范 SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3C=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)
![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)
![1-phenyl-2-[(1-propyl-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B246860.png)

